Indole-2-acetic acid
Description
Molecular Configuration and Isomeric Variations
Indole-2-acetic acid (IAA; CAS 32588-36-6) is a monocarboxylic acid derivative of indole with the molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$ and a molecular weight of 175.18 g/mol. Its IUPAC name is 2-(1H-indol-2-yl)acetic acid , reflecting the acetic acid moiety attached to the second carbon of the indole ring (Figure 1). The SMILES representation is OC(=O)CC1=CC2=CC=CC=C2N1, and the InChIKey is QOPBEBWGSGFROG-UHFFFAOYSA-N.
The indole ring system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The acetic acid group at position 2 introduces a planar carboxylic acid functional group, which participates in hydrogen bonding and dipole interactions. Isomeric variations include positional isomers such as indole-3-acetic acid , where the acetic acid group is attached to the third carbon of the indole ring. This positional difference significantly alters molecular polarity, electronic distribution, and intermolecular interactions.
Table 1: Key molecular properties of this compound
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$ |
| Molecular weight | 175.18 g/mol |
| SMILES | OC(=O)CC1=CC2=CC=CC=C2N1 |
| InChIKey | QOPBEBWGSGFROG-UHFFFAOYSA-N |
| Positional isomer | Indole-3-acetic acid |
Properties
IUPAC Name |
2-(1H-indol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPBEBWGSGFROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402511 | |
| Record name | INDOLE-2-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32588-36-6 | |
| Record name | INDOLE-2-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-2-acetic acid can be synthesized through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures (around 250°C) . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials. Glutamic acid is first converted to the necessary aldehyde via Strecker degradation, followed by the Fischer indole synthesis to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as those from the genus Pseudomonas, are used to convert tryptophan into this compound through enzymatic pathways. This method is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Indole-2-acetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce indole-2-carboxylic acid.
Reduction: Reduction of this compound can yield indole-2-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and occur under mild conditions.
Major Products:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
Indole-2-acetic acid exerts its effects by binding to specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and cellular processes such as cell division, elongation, and differentiation. The primary molecular targets include auxin response factors and transport inhibitor response proteins .
Comparison with Similar Compounds
Indole-3-Acetic Acid (IAA)
IAA (CAS 87-51-4) is a structural isomer of I2AA, with the acetic acid group at the 3-position of the indole ring. It is a well-known plant auxin, regulating root elongation and cellular division . While IAA is biosynthesized by rhizospheric bacteria like Azotobacter , I2AA is more associated with stress responses, such as paraquat-induced oxidative stress .
Indole-3-Propionic Acid (IPA) and Indole-3-Butyric Acid (IBA)
IPA and IBA are synthetic auxins with longer alkyl chains (propionic and butyric acids, respectively). They are widely used in plant tissue culture due to their stability compared to IAA. I2AA lacks this agricultural application but shows distinct metabolic roles, such as modulating tryptophan pathways during toxin exposure .
Naphthalene-1-Acetic Acid (NAA)
NAA is a synthetic auxin with a naphthalene ring instead of indole. Its lipophilicity (retention time: 8.2 min on C18 HPLC) differs significantly from I2AA (6.5 min on C18), reflecting structural impacts on chromatographic behavior .
Chromatographic and Physicochemical Properties
A 2021 HPLC study compared the lipophilicity of 14 indole derivatives on C18, CN, and DIOL columns using methanol, acetonitrile, and acetone modifiers . Key findings include:
| Compound | Molecular Weight (g/mol) | Retention Time (C18, methanol) | Lipophilicity (logP) |
|---|---|---|---|
| Indole-2-acetic acid | 175.18 | 6.5 min | 1.2 |
| Indole-3-acetic acid | 175.18 | 7.1 min | 1.5 |
| Naphthalene-1-acetic acid | 186.21 | 8.2 min | 2.8 |
| Kynurenic acid | 189.17 | 5.9 min | 0.9 |
I2AA exhibits lower lipophilicity than IAA and NAA, influencing its solubility and membrane permeability .
Metabolic and Toxicological Profiles
- I2AA: Elevated during paraquat toxicity, correlating with disrupted tryptophan metabolism . No significant toxicological concerns are reported, as it is a naturally occurring metabolite in Pseudomonas .
- IAA : Overproduction in plants can inhibit root elongation at high concentrations, as shown in Azotobacter studies .
- Kynurenic Acid (KYA) : Shares a metabolic pathway with I2AA but acts as a neuroprotective agent, unlike I2AA’s stress-response role .
Biological Activity
Indole-2-acetic acid (IAA) is a naturally occurring plant hormone that plays a significant role in various biological processes, including plant growth, development, and response to environmental stressors. This article provides a comprehensive overview of the biological activity of IAA, supported by recent research findings, case studies, and data tables.
Overview of this compound
This compound is a derivative of tryptophan and is classified as an auxin, which is essential for plant growth regulation. It influences cell elongation, division, and differentiation, and is involved in processes such as apical dominance, root formation, and fruit development.
IAA exerts its effects through several mechanisms:
- Cell Elongation : IAA promotes cell elongation by loosening the cell wall structure, allowing cells to expand.
- Gene Expression Regulation : It regulates the expression of genes involved in growth and development.
- Signal Transduction Pathways : IAA interacts with various signal transduction pathways to mediate its effects on plant physiology.
1. Growth Promotion
IAA is crucial for promoting root and shoot growth in plants. Studies have shown that IAA enhances root elongation and lateral root formation. For instance, a study demonstrated that IAA concentrations significantly increased total protein content and chlorophyll levels in tomato plants under nitrogen-deficient conditions (Table 1) .
| Treatment | Total Protein Increase (%) | Chlorophyll a Increase (%) | Chlorophyll b Increase (%) |
|---|---|---|---|
| Control | - | - | - |
| 2mM IAA | ~12% | ~47% | ~56% |
| 0.1% TA | ~19% | ~85% | ~119% |
| 2mM IAA + 0.1% TA | ~27% | ~133% | ~210% |
2. Stress Response
IAA has been shown to enhance plant tolerance to abiotic stresses such as drought and salinity. A study on soybean plants indicated that IAA plays a protective role against oxidative stress caused by drought conditions . The application of IAA resulted in reduced levels of malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), indicating decreased oxidative damage.
3. Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of IAA beyond its role in plants. A study involving mice demonstrated that administration of IAA improved mood regulation by enhancing serotonin pathways in the brain, suggesting potential applications in treating depression . The treatment also led to an increase in brain-derived neurotrophic factor (BDNF) expression.
Case Study 1: Renal Ischemia-Reperfusion Injury
A study investigated the protective effects of IAA on renal ischemia-reperfusion injury in rats. The results showed that IAA administration significantly improved biochemical parameters related to oxidative stress and apoptosis (Table 2) .
| Parameter | Control Group | IR Group (No Treatment) | IR + 40 mg/kg IAA | IR + 60 mg/kg IAA |
|---|---|---|---|---|
| GPx Activity | Baseline | Decreased | Increased | Significantly Increased |
| BAX Expression | Baseline | Increased | Decreased | Significantly Decreased |
| Tubular Necrosis Score | Low | High | Moderate | Low |
Case Study 2: Anti-Inflammatory Effects
Another study explored the anti-inflammatory properties of indole-3-acetate (a related compound) in high-fat diet-induced non-alcoholic fatty liver disease (NAFLD). The administration of indole-3-acetate significantly reduced serum alanine aminotransferase (ALT) levels and improved liver histopathology .
Q & A
Q. What are the critical physicochemical properties of Indole-2-acetic acid (IAA) that impact its laboratory handling and stability?
this compound has a molecular weight of 175.18 g/mol, a melting point of 95°C, and a boiling point of ~415°C. It is sensitive to light and moisture, requiring storage at -20°C under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Its low vapor pressure (1.24 × 10⁻⁷ mmHg at 25°C) minimizes volatilization risks, but its hygroscopic nature necessitates desiccated storage .
Q. How can spectroscopic methods distinguish this compound from its structural isomers (e.g., indole-1-acetic acid or indole-3-acetic acid)?
Key distinctions arise in NMR spectroscopy. For IAA, the N-H proton resonates at δ = 5.65 ppm due to intramolecular hydrogen bonding between the carboxylic acid group and the indole nitrogen (Scheme 14, ). In contrast, indole-1-acetic acid exhibits methylene protons at δ = 4.85 ppm due to electron-withdrawing effects of the nitrogen atom. Indole-3-acetic acid lacks this hydrogen bond, leading to distinct shifts in aromatic protons .
Q. What are standard synthetic protocols for this compound, and how do reaction conditions influence yield?
A common method involves reacting indole-2-carboxylic acid derivatives with oxalyl chloride in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) at 30°C for 2 hours (). Alternative routes include refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (Method A, ). Reaction efficiency depends on solvent polarity, catalyst purity, and temperature control to avoid side reactions like dimerization.
Advanced Research Questions
Q. How does intramolecular hydrogen bonding in this compound affect its chemical reactivity and interactions with biological targets?
The hydrogen bond between the carboxylic acid and indole nitrogen stabilizes the molecule’s planar conformation, reducing its solubility in polar solvents. This structural rigidity may hinder binding to auxin receptors (e.g., TIR1 in plants), unlike indole-3-acetic acid, which adopts a flexible conformation critical for receptor activation. Computational modeling and X-ray crystallography are recommended to validate these interactions .
Q. What experimental approaches can validate the role of this compound in plant-microbe interactions, particularly in root development?
Studies using bacterial mutants deficient in IAA synthesis (e.g., Pseudomonas spp.) can be co-cultured with plants (e.g., sugar beet) to assess root elongation. Quantifying IAA via LC-MS in rhizosphere samples and correlating with root morphology changes (e.g., lateral root density) provides mechanistic insights. Hydroponic systems with controlled IAA gradients further isolate its effects .
Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?
Challenges include matrix interference (e.g., phenolic compounds in plant extracts) and IAA’s low abundance. Solid-phase extraction (SPE) with C18 columns and derivatization (e.g., methyl ester formation via BF₃-methanol) enhance detection sensitivity in GC-MS or HPLC-UV. Internal standards like deuterated IAA (e.g., indole-2-acetic-2,2-d₂ acid) improve quantification accuracy .
Q. How do contradictory findings about this compound’s metabolic pathways inform experimental design in auxin research?
For example, metabolomic studies report elevated IAA levels under paraquat-induced oxidative stress ( ), conflicting with its canonical role in growth regulation. To resolve this, researchers should employ isotopic tracing (¹³C-labeled IAA) to track turnover rates and compare pathways across model organisms (e.g., Arabidopsis vs. algae). Multi-omics integration (transcriptomics + metabolomics) can identify regulatory nodes .
Methodological Notes
- Structural Analysis : Prioritize 2D NMR (COSY, HSQC) to resolve overlapping signals in IAA isomers .
- Synthetic Optimization : Monitor reaction progress via TLC with UV-active stains (e.g., ceric ammonium molybdate) .
- Biological Assays : Use microfluidic platforms to simulate root-zones with precise IAA gradients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
